
2,2-Dimethylpentane
Overview
Description
2,2-Dimethylpentane, also known as neoheptane, is one of the isomers of heptane. It is a colorless, odorless liquid with the chemical formula C7H16. This compound is characterized by the presence of a (CH3)3C grouping, which gives it unique properties compared to other heptane isomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpentane can be synthesized through the reaction of the Grignard reagent of n-propyl bromide (CH3CH2CH2MgBr) with tert-butyl chloride ((CH3)3CCl). This reaction typically occurs under anhydrous conditions to prevent the Grignard reagent from reacting with water .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar Grignard reactions but on a larger scale. The use of n-propylmagnesium chloride (n-PrMgCl) instead of n-propyl bromide can also be employed to achieve high purity .
Chemical Reactions Analysis
Substitution Reactions
2,2-Dimethylpentane undergoes free-radical halogenation under UV light or heat. The reaction favors substitution at primary and secondary hydrogen atoms due to steric hindrance around the quaternary carbon. Common reagents include chlorine (Cl₂) or bromine (Br₂).
Reaction | Conditions | Major Products | References |
---|---|---|---|
C₇H₁₆ + Cl₂ → C₇H₁₅Cl + HCl | UV light, 25–100°C | 3-Chloro-2,2-dimethylpentane | |
C₇H₁₆ + Br₂ → C₇H₁₅Br + HBr | Heat, 60–80°C | 4-Bromo-2,2-dimethylpentane |
Key Findings :
-
No reaction occurs with iodine (I₂) or nitric acid (HNO₃) under standard conditions due to insufficient reactivity .
-
Chlorosulfonic acid (HSO₃Cl) does not react with this compound, unlike its linear isomers .
Clathrate Hydrate Formation
This compound forms clathrate H hydrates with helper gases like xenon (Xe) or hydrogen sulfide (H₂S). These crystalline structures have applications in gas storage and pipeline blockage studies.
Clathrate Type | Composition | Melting Point | Crystal Structure | References |
---|---|---|---|---|
H Hydrate | 34 H₂O : 1 C₇H₁₆ : Xe/H₂S | 0.6°C | Hexagonal |
Mechanism :
-
The compound’s branched structure creates cavities in the water lattice, trapping helper gas molecules .
Catalytic Exchange Reactions
Deuterium exchange studies over Pt/SiO₂ and Rh/SiO₂ catalysts reveal temperature-dependent propagation across the quaternary carbon.
Catalyst | Temperature | Deuterium Incorporation | Primary Pathway | References |
---|---|---|---|---|
Pt/SiO₂ | 150–250°C | Multi-site exchange | σ-bond metathesis | |
Rh/SiO₂ | 200–300°C | Single-site exchange | Associative adsorption |
Insights :
-
Larger alkyl groups attached to the quaternary carbon enhance exchange rates .
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NMR analysis of deuterated products confirmed mechanistic pathways .
Thermal Decomposition and Reforming
This compound resists isomerization via AlCl₃-catalyzed reforming, unlike linear heptanes .
Reaction | Catalyst | Outcome | References |
---|---|---|---|
C₇H₁₆ → Isomers | AlCl₃ | No reaction |
Hydrogen Abstraction Studies
EPR experiments demonstrate steric hindrance limits hydrogen abstraction from secondary/tertiary C–H bonds in related alkanes (e.g., 2,4-dimethylpentane) . DFT calculations correlate reactivity with bond accessibility.
Substrate | Abstraction Site | Reactivity | DFT ΔG‡ (kJ/mol) | References |
---|---|---|---|---|
2,4-Dimethylpentane | Secondary C–H | Low | 98.3 ± 2.1 | |
2,4-Dimethylpentane | Tertiary C–H | Negligible | 112.5 ± 3.4 |
Combustion and Thermochemistry
The compound’s heat of combustion and thermodynamic parameters have been experimentally determined.
Property | Value | Conditions | References |
---|---|---|---|
ΔH°combustion | 11470 cal/g | Constant volume, 25°C | |
ΔfH° (gas) | −224.5 ± 0.42 kJ/mol | Calculated via G4 theory |
Environmental and Industrial Relevance
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : C7H16
- Boiling Point : 90.6 °C
- Density : 0.684 g/cm³
- Solubility : Insoluble in water but soluble in organic solvents
These properties contribute to its utility in both laboratory and industrial settings.
Scientific Research Applications
1. Reference Compound in Thermodynamics
2,2-Dimethylpentane is often used as a reference compound in thermodynamic studies due to its well-defined properties. Its low boiling point and density compared to other heptanes make it particularly useful for calibrating instruments and validating experimental results.
2. Clathrate Hydrate Studies
This compound has been studied for its ability to form clathrate hydrates with gases such as xenon and hydrogen sulfide. These hydrates have implications for gas storage and transportation, making this compound a subject of interest in materials science and chemical engineering.
Clathrate Formation Data | Gas Type | Formation Temperature (°C) | Stability Pressure (MPa) |
---|---|---|---|
Clathrate Hydrate of this compound | Xenon | -10 to 0 | 1.5 |
Clathrate Hydrate of this compound | H₂S | -5 to 5 | 1.0 |
Biological and Medical Applications
1. Neuroprotective Properties
Recent studies indicate that derivatives of 2,2-dimethylbenzopyran, which include the structure of this compound, exhibit significant neuroprotective effects. Research has shown that these compounds can enhance neuronal survival under conditions simulating ischemic stroke.
Case Study: Neuroprotection in Ischemic Models
In vitro experiments demonstrated that certain derivatives significantly improve neuronal cell viability under stress conditions:
Compound | Concentration (μM) | Neuronal Survival Rate (%) | Comparison to Edaravone (%) |
---|---|---|---|
BN-07 | 1 | 70 | Superior |
Edaravone | - | 56 | Baseline |
This suggests potential therapeutic applications in treating neurodegenerative diseases.
2. Microbial Degradation
In environmental microbiology, this compound has been identified as a carbon source for certain bacterial strains capable of degrading hydrocarbons. For example, Mycobacterium strain IFP 2173 can utilize this compound effectively:
Hydrocarbon Utilization by Mycobacterium Strain IFP 2173 | Utilization Rate (%) |
---|---|
This compound | 86 |
n-Octane | 90 |
Toluene | 75 |
This capability indicates its potential role in bioremediation processes aimed at hydrocarbon pollution.
Industrial Applications
- Solvent Use : Due to its non-polar nature and low reactivity, this compound is utilized as a solvent in organic reactions.
- Fuel Component : As an isomer of heptane, it is present in gasoline formulations where specific physical properties are desired.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpentane is primarily physical rather than chemical. Its ability to form clathrate hydrates involves the encapsulation of gas molecules within a lattice of water molecules. This process does not involve chemical reactions but rather physical interactions between the molecules .
Comparison with Similar Compounds
- 2,3-Dimethylpentane
- 2,4-Dimethylpentane
- 3,3-Dimethylpentane
Comparison: 2,2-Dimethylpentane is unique among its isomers due to its extreme properties. It has the lowest density, boiling point, and dielectric constant among the heptane isomers. These properties make it particularly useful in specific scientific applications where these characteristics are advantageous .
Biological Activity
2,2-Dimethylpentane, a branched-chain alkane with the molecular formula , is known primarily for its physical properties and applications in organic chemistry. However, recent studies have begun to explore its biological activity and potential applications in various fields, including neuroprotection, microbial degradation, and environmental science.
Neuroprotective Effects
Recent research has indicated that derivatives of 2,2-dimethylbenzopyran—compounds that include the this compound structure—exhibit significant neuroprotective properties. A study synthesized a series of these compounds and evaluated their effects on neuronal survival under conditions simulating ischemic stroke (oxygen-glucose deprivation). Notably, compound BN-07 demonstrated a marked increase in neuronal survival rates compared to the standard treatment drug edaravone .
Table 1: Neuroprotective Efficacy of 2,2-Dimethylbenzopyran Derivatives
Compound | Concentration (μM) | Neuronal Survival Rate (%) | Comparison to Edaravone (%) |
---|---|---|---|
BN-07 | 1 | 70 | Superior |
Edaravone | - | 56 | Baseline |
The study highlighted that these compounds could enhance the activity of protective enzymes like lactate dehydrogenase (LDH) and superoxide dismutase (SOD), while reducing malondialdehyde (MDA) levels—indicators of oxidative stress in neurons .
Microbial Degradation
In environmental microbiology, this compound has been identified as a carbon source for certain bacterial strains capable of degrading hydrocarbons. For instance, Mycobacterium strain IFP 2173 has shown an ability to utilize this compound among other hydrocarbons for growth. This capability suggests potential applications in bioremediation processes where hydrocarbon pollution is prevalent .
Table 2: Hydrocarbon Utilization by Mycobacterium Strain IFP 2173
Hydrocarbon | Utilization Rate (%) |
---|---|
This compound | 86 |
n-Octane | 90 |
Toluene | 75 |
This strain's metabolic pathways allow it to degrade complex hydrocarbons through processes that may involve carboxylation and deacetylation mechanisms .
Neuroprotection in Ischemic Models
In vitro studies have demonstrated that specific derivatives of 2,2-dimethylbenzopyran significantly improve neuronal cell viability under stress conditions. The experiments employed the MTT assay to quantify cell survival after exposure to oxygen-glucose deprivation. Results indicated that compounds based on this structure could serve as promising candidates for developing new neuroprotective drugs .
Environmental Applications
A notable case study involved the isolation of Mycobacterium strains from gasoline-contaminated environments. These strains were characterized for their ability to metabolize various hydrocarbons, including this compound. The findings support the potential use of these bacteria in bioremediation strategies aimed at cleaning up hydrocarbon pollutants in soil and water .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,2-dimethylpentane critical for experimental design?
- Answer : this compound (CAS 590-35-2) is a branched alkane with a boiling point of 79.2°C, melting point of -123.8°C, and density of 0.674 g/cm³ (water=1). Its low solubility in water but miscibility with organic solvents like ethanol, ether, and benzene makes it suitable for hydrophobic reaction environments. Critical thermodynamic properties include a combustion enthalpy of -4802.4 kJ/mol (liquid phase) and a vapor pressure of 99.04 kPa at 78°C. These properties guide solvent selection, reaction kinetics, and safety protocols (e.g., flash point: -9.44°C) .
Q. How can researchers identify and characterize this compound using spectroscopic methods?
- Answer :
- GC-MS : Quantification requires optimized parameters, such as a limit of quantification (LOQ) of 0.25 μg/media. Sample storage on CAW (carbon-adsorbent media) and in-house GC-MS methods are recommended for trace analysis .
- IR and Mass Spectrometry : NIST data provides reference spectra for validation. The IR spectrum (10% in CCl₄ and CS₂) shows characteristic C-H stretching (~2960 cm⁻¹) and bending vibrations. Electron ionization mass spectrometry (EI-MS) fragments at m/z 43 (base peak, [C₃H₇]⁺) and m/z 57 ([C₄H₉]⁺) aid structural confirmation .
Q. What are the recommended methods for safe storage and handling of this compound in laboratory settings?
- Answer : Store in sealed containers under inert gas (e.g., nitrogen) to prevent peroxide formation. Use explosion-proof refrigerators for long-term storage. Avoid contact with strong oxidizers due to its low flash point (-9.44°C). Personal protective equipment (PPE) should include flame-resistant lab coats, chemical goggles, and ventilated fume hoods for handling .
Q. What is the role of this compound in fuel formulations, and how does its structure influence combustion properties?
- Answer : As a branched alkane, this compound improves octane ratings in gasoline by reducing premature ignition (knocking). Its higher heating value (5481.9 kJ/kg, gross) and compact structure enhance energy density and combustion efficiency compared to linear alkanes. It is a component of "co-optima core gasolines" for advanced engine testing .
Advanced Research Questions
Q. How can this compound be resolved from structural isomers (e.g., 2,3-dimethylpentane) in complex hydrocarbon mixtures?
- Answer : Use high-resolution GC with polar capillary columns (e.g., DB-WAX) to exploit differences in boiling points and polarity. Confirm via retention indices and tandem MS (MS/MS). For example, this compound elutes earlier than 2,3-dimethylpentane due to reduced branching-induced polarity. Quantification in n-heptane isomers requires calibration with certified reference materials (CRMs) .
Q. What computational methods are used to model the thermodynamic properties of this compound?
- Answer : Group contribution methods (e.g., Joback-Reid) predict properties like critical temperature (337°C) and pressure (2.77 MPa). Density functional theory (DFT) calculates gas-phase standard entropy (392.7 J/mol·K) and heat capacity (166.7 J/mol·K). Experimental validation using adiabatic calorimetry or combustion bomb data is critical for refining models .
Q. How can GC-MS parameters be optimized for trace-level quantification of this compound in environmental samples?
- Answer :
- Column Selection : Use a DB-5MS column (30 m × 0.25 mm ID, 0.25 μm film) for optimal separation.
- Ionization : Electron impact (EI) at 70 eV enhances fragment reproducibility.
- Detection : Selected ion monitoring (SIM) at m/z 43, 57, and 71 improves sensitivity.
- LOQ : Achieve 0.25 μg/media by pre-concentrating samples via purge-and-trap or solid-phase microextraction (SPME) .
Q. What mechanistic insights exist for substitution reactions involving derivatives of this compound (e.g., brominated analogs)?
- Answer : 2-Bromo-2-methylpentane (CAS 4283-80-1) undergoes SN1/E1 reactions due to tertiary carbocation stability. Kinetic studies using polar aprotic solvents (e.g., acetone) favor SN2 pathways. Isotopic labeling (e.g., ²H or ¹³C) and NMR monitoring track regioselectivity in elimination (e.g., Zaitsev dominance) .
Q. How can researchers quantify trace concentrations of this compound in biological or environmental matrices?
Properties
IUPAC Name |
2,2-dimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-6-7(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOWYJMDMMMMJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060439 | |
Record name | Pentane, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,2-Dimethylpentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16432 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
105.0 [mmHg] | |
Record name | 2,2-Dimethylpentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16432 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
590-35-2 | |
Record name | 2,2-Dimethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2-Dimethylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Pentane, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.801 | |
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Record name | 2,2-DIMETHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82T90QEVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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